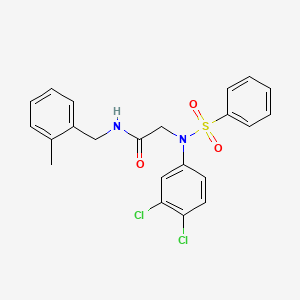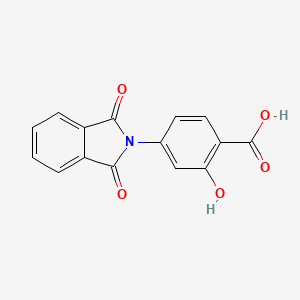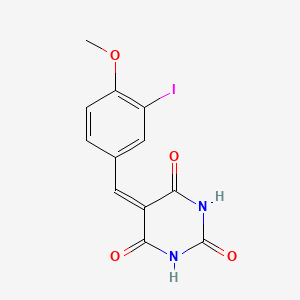
N~2~-(3,4-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3,4-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a compound that has been extensively studied for its potential therapeutic properties. DCPG belongs to the class of glycine site N-methyl-D-aspartate (NMDA) receptor antagonists. NMDA receptors are involved in various neurological processes such as learning, memory, and synaptic plasticity. DCPG has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
N~2~-(3,4-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide acts as an antagonist at the glycine site of the NMDA receptor. By blocking the glycine site, this compound inhibits the activation of the NMDA receptor, which is involved in various neurological processes such as learning, memory, and synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate, which is an excitatory neurotransmitter involved in various neurological processes. This compound has also been shown to decrease the activity of certain enzymes involved in the metabolism of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(3,4-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is that it is a highly specific NMDA receptor antagonist, which can help researchers to study the role of the NMDA receptor in various neurological processes. However, one limitation of using this compound in lab experiments is that it may have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N~2~-(3,4-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to study its potential therapeutic applications in the treatment of various neurological disorders. Another direction is to study its mechanism of action in more detail, including its effects on other receptors and enzymes. Additionally, researchers could investigate the development of more specific NMDA receptor antagonists that could be used in the treatment of neurological disorders.
Méthodes De Synthèse
N~2~-(3,4-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process involving the reaction of 3,4-dichloroaniline with 2-methylbenzylamine to form an intermediate. The intermediate is then reacted with phenylsulfonyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N~2~-(3,4-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have potential in the treatment of conditions such as epilepsy, chronic pain, and depression. This compound has also been studied for its potential use in the treatment of drug addiction.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16-7-5-6-8-17(16)14-25-22(27)15-26(18-11-12-20(23)21(24)13-18)30(28,29)19-9-3-2-4-10-19/h2-13H,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLHANHBKHHBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-[({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)methyl]-5,6a,8a-trimethyloctadecahydro-4aH-cyclopenta[7,8]phenanthro[1,2-b][1,4]dioxin-9-ol hydrochloride](/img/structure/B5034718.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5034738.png)
![methyl 4-(4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5034742.png)
![11-(3-bromo-4-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5034746.png)
![N-[2,2-dichloro-1-(4-methylphenyl)ethyl]benzamide](/img/structure/B5034750.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B5034752.png)
![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5034753.png)


![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5034784.png)
![methyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5034795.png)
![6-({[4-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5034803.png)

![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5034814.png)
